molecular formula C5H9NO3 B14344182 Methyl 3-amino-4-hydroxybut-2-enoate CAS No. 96314-60-2

Methyl 3-amino-4-hydroxybut-2-enoate

Cat. No.: B14344182
CAS No.: 96314-60-2
M. Wt: 131.13 g/mol
InChI Key: KQMAOHJYHJWEHY-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-hydroxybut-2-enoate is an α,β-unsaturated ester featuring both amino (-NH₂) and hydroxyl (-OH) substituents on adjacent carbon atoms. This bifunctional structure confers unique reactivity, enabling participation in hydrogen bonding (critical for crystal packing ) and serving as a precursor in heterocyclic synthesis (e.g., imidazoles or oxazoloquinolines via cyclization reactions ). Its ester moiety enhances solubility in organic solvents, while the amino and hydroxyl groups facilitate interactions in biological or catalytic systems.

Properties

CAS No.

96314-60-2

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

methyl 3-amino-4-hydroxybut-2-enoate

InChI

InChI=1S/C5H9NO3/c1-9-5(8)2-4(6)3-7/h2,7H,3,6H2,1H3

InChI Key

KQMAOHJYHJWEHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-hydroxybut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with ammonia and formaldehyde under controlled conditions. The reaction typically proceeds via a Mannich reaction, where the amino group is introduced through the addition of ammonia, and the hydroxyl group is formed through the reaction with formaldehyde.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-hydroxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-amino-4-oxobut-2-enoate.

    Reduction: The compound can be reduced to form methyl 3-amino-4-hydroxybutanoate.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Methyl 3-amino-4-oxobut-2-enoate

    Reduction: Methyl 3-amino-4-hydroxybutanoate

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Methyl 3-amino-4-hydroxybut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on functional group variations, reactivity, and applications:

Methyl 3-(methylamino)but-2-enoate (CAS 13412-12-9)

  • Structure: Differs by substitution of the hydroxyl (-OH) group with a methylamino (-NHCH₃) group.
  • The methylamino group may enhance nucleophilicity at the β-carbon.
  • Applications : Likely used in alkylation or acylation reactions due to the secondary amine’s reactivity.
  • Similarity Score : 0.83 (structural alignment) .

(E)-Cinnamyl 3-aminobut-2-enoate (CAS 103909-86-0)

  • Structure : Replaces the methyl ester with a cinnamyl (aromatic) ester and lacks the hydroxyl group.
  • Reactivity : The bulky cinnamyl group may sterically hinder reactions at the α,β-unsaturated site. The aromatic moiety could enable π-π stacking in supramolecular assemblies.
  • Applications: Potential use in polymer or dye chemistry (e.g., methyl violet analogs ).
  • Similarity Score : 0.76 .

Ethyl 3-(dimethylamino)acrylate (CAS 1117-37-9)

  • Structure: Features a dimethylamino (-N(CH₃)₂) group and an ethyl ester.
  • Reactivity : The tertiary amine increases electron density at the β-carbon, accelerating Michael addition or cycloaddition reactions. Lacks hydroxyl functionality, limiting hydrogen-bond-driven aggregation .
  • Applications : Common in Diels-Alder reactions or as a ligand in coordination chemistry.
  • Similarity Score : 0.75 .

Ethyl 3-methyl-4-cyclohexylidenebut-2-enoate (CAS 1206733-79-0)

  • Structure: Substitutes the amino and hydroxyl groups with a methyl and cyclohexylidene moiety.
  • Applications: Intermediate in natural product synthesis (e.g., terpenoids) .

Methyl 2-benzoylamino-3-oxobutanoate (from Heterocycles, 2003)

  • Structure: Replaces the hydroxyl group with a benzoylamino (-NHCOC₆H₅) group and includes a ketone at C3.
  • Reactivity: The ketone enables keto-enol tautomerism, while the benzoylamino group participates in aryl interactions. Used in synthesizing oxazoloquinolines via PPA-mediated cyclization .
  • Applications : Pharmaceutical intermediate (e.g., antimalarial or anticancer agents).

Key Comparative Insights

Hydrogen Bonding and Crystallinity

  • Methyl 3-amino-4-hydroxybut-2-enoate’s dual -NH₂ and -OH groups enable robust hydrogen-bond networks, critical for crystal engineering . Analogs lacking these groups (e.g., Ethyl 3-(dimethylamino)acrylate) exhibit weaker intermolecular interactions, affecting crystallization .

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